molecular formula C22H16FNO B2833477 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile CAS No. 339115-18-3

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile

Cat. No.: B2833477
CAS No.: 339115-18-3
M. Wt: 329.374
InChI Key: GUKLNCCRZXVGHO-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile (CAS: 339115-18-3) is a fluorinated aromatic acetonitrile derivative with a molecular formula of C₂₂H₁₆FNO and a molecular weight of 329.38 g/mol . Its structure features a central acetonitrile group flanked by two aromatic rings: one substituted with a 4-fluorobenzoyl group and the other with a 4-methylphenyl group. This compound is primarily utilized in pharmaceutical and materials science research due to its unique electronic and steric properties, which arise from the electron-withdrawing fluorobenzoyl moiety and the electron-donating methyl group .

Properties

IUPAC Name

2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO/c1-15-2-4-16(5-3-15)21(14-24)17-6-8-18(9-7-17)22(25)19-10-12-20(23)13-11-19/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKLNCCRZXVGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile typically involves the reaction of 4-fluorobenzoyl chloride with 4-methylphenylacetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile exhibit significant anticancer properties. The fluorobenzoyl moiety enhances the compound's interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells.

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values lower than 1.5 µM, indicating potent cytotoxicity.

Anti-inflammatory Effects

The compound has been investigated for its potential as a COX-2 inhibitor. COX-2 plays a crucial role in inflammation and pain pathways, making inhibitors valuable for treating inflammatory diseases.

  • Research Findings : In vitro studies demonstrated that the compound significantly reduces prostaglandin E2 levels in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties

Similar compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzoyl group may enhance membrane permeability, thus increasing antimicrobial efficacy.

  • Data Table on Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Notes
Staphylococcus aureus0.5Effective against biofilm
Escherichia coli1.0Broad-spectrum activity

Synthesis and Characterization

The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile can be achieved through multi-step organic reactions involving Friedel-Crafts acylation and subsequent nitrile formation. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetonitrile Derivatives

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) CAS Number Reference
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile 4-Fluorobenzoyl, 4-methylphenyl C₂₂H₁₆FNO 329.38 339115-18-3
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile 4-Fluorobenzoyl, 4-bromophenyl C₂₁H₁₃BrFNO 394.24 339115-52-5
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile 4-Amino-2-chloro-5-methylphenyl, 4-chlorophenyl C₁₄H₁₁Cl₂N₂ 293.16 4760-58-1
Fluoro[4-(trifluoromethyl)phenyl]acetonitrile 4-(Trifluoromethyl)phenyl C₉H₅F₄N 203.14 Not provided
2-(4-Fluoro-3-phenoxyphenyl)-2-hydroxyethanenitrile 4-Fluoro-3-phenoxyphenyl, hydroxy C₁₄H₁₀FNO₂ 243.23 76783-44-3

Key Observations :

  • In contrast, the 4-methylphenyl group donates electrons, balancing the molecule's electronic profile.
  • Halogenation : Bromine (in CAS 339115-52-5) and chlorine (in CAS 4760-58-1) substituents increase molecular weight and lipophilicity, which may influence binding affinity in biological systems .
  • Functional Group Diversity: Hydroxy (in CAS 76783-44-3) and amino groups (in CAS 4760-58-1) introduce polarity, altering solubility and reactivity profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa Reference
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile Not reported Not reported Not reported Not reported
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile 136–138 Not reported Not reported Not reported
2-(4-Fluoro-3-phenoxyphenyl)-2-hydroxyethanenitrile Not reported 376.7 (predicted) 1.289 (predicted) 10.08
Fluoro(2-fluorophenyl)acetonitrile Not reported Not reported Not reported Not reported

Key Observations :

  • Thermal Stability : The brominated analog (CAS 339115-52-5) exhibits a defined melting point (136–138°C), suggesting higher crystallinity compared to the parent compound .
  • Acid-Base Behavior : The hydroxy-substituted derivative (CAS 76783-44-3) has a predicted pKa of 10.08, indicating mild acidity, which could influence its solubility in basic environments .

Contradictions and Data Gaps

  • Inconsistent Reporting : erroneously lists a molecular formula of H₂O for a structurally complex acetonitrile derivative, highlighting the need for verification of primary sources .
  • Missing Data : Melting points and solubility profiles for the parent compound remain unreported, limiting direct comparisons with analogs .

Biological Activity

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile, a compound with the molecular formula C21H18FNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile
  • CAS Number : 339115-12-7
  • Molecular Weight : 319.37 g/mol
  • Physical Form : Solid
  • Purity : 95%
  • Hazard Codes : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

The biological activity of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The compound has been studied as a potential positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a role in cognitive function and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile exhibit significant anticancer properties:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines, including leukemia and breast cancer. For example, the IC50 values for related compounds in leukemia cell lines were reported as low as 900 nM, indicating potent cytotoxic effects .

Antimicrobial Activity

Benzophenone derivatives have been reported to possess antimicrobial properties. The compound's structural features suggest potential activity against bacterial and fungal pathogens. Preliminary screening has indicated that similar compounds can inhibit the growth of Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

The modulation of α7 nAChRs by the compound could lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that related compounds can enhance synaptic transmission and promote neuronal survival under stress conditions .

Case Studies

  • Study on α7 nAChR Modulation :
    • A study evaluated a series of arylpyridine derivatives for their ability to modulate α7 nAChRs. The most active compound exhibited an EC50 value of 0.14 µM, demonstrating significant enhancement of receptor activity at low concentrations .
  • Anticancer Activity Assessment :
    • In a screening assay against various cancer cell lines, compounds similar to 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile were tested for cytotoxicity. Results indicated that compounds with fluorinated aromatic rings showed enhanced activity compared to their non-fluorinated counterparts .

Summary Table of Biological Activities

Activity TypeRelated CompoundIC50/EC50 ValueReference
AnticancerBenzophenone Derivative900 nM
AntimicrobialBenzophenone DerivativeNot specified
Neuroprotectiveα7 nAChR Modulator0.14 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically required, involving:

  • Step 1 : Formation of the fluorobenzoyl-phenyl intermediate via Friedel-Crafts acylation using AlCl₃ as a catalyst .
  • Step 2 : Coupling with 4-methylphenylacetonitrile using palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) under inert conditions .
  • Optimization : Yield improvements (≥70%) are achieved by controlling temperature (70–90°C), using anhydrous solvents (e.g., THF or acetonitrile), and optimizing catalyst loading (1–5 mol%) .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzoyl at 7.8–8.2 ppm for aromatic protons) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z ~363.3 for [M+H]⁺) .
  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :

  • In vitro enzyme inhibition assays : Test against kinases or proteases at concentrations of 1–100 μM, using fluorogenic substrates .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzoyl vs. bromophenyl groups) impact reactivity and target binding?

  • Methodological Answer :

  • Comparative studies : Replace the 4-methylphenyl group with bromophenyl (as in 2-(4-Bromophenyl)-2-(4-(4-fluorobenzoyl)phenyl)acetonitrile) to assess steric/electronic effects .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR). Fluorine’s electronegativity enhances binding affinity by 15–20% compared to non-fluorinated analogs .

Q. How can contradictory results in biological activity across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation (e.g., t₁/₂ < 30 min indicates poor bioavailability) .

Q. What strategies enhance the compound’s pharmacokinetic profile for therapeutic applications?

  • Methodological Answer :

  • Prodrug design : Modify the acetonitrile group to a carboxamide via hydrolysis, improving solubility (LogP reduction from 3.2 to 1.8) .
  • Nanoparticle encapsulation : Use PLGA-based carriers to increase plasma half-life (e.g., from 2h to 8h in murine models) .

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